5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazinone core substituted at position 5 with a 4-chlorobenzyl group and at position 2 with a 3,4-dimethoxyphenyl moiety. The 4-chlorobenzyl group introduces electron-withdrawing effects, while the 3,4-dimethoxyphenyl substituent provides electron-donating properties, creating a balanced electronic profile. This structural combination is hypothesized to influence biological activity, solubility, and molecular interactions .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-27-19-8-5-15(11-20(19)28-2)17-12-18-21(26)24(9-10-25(18)23-17)13-14-3-6-16(22)7-4-14/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCZPUXJQPEHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazoles with β-halovinyl or aryl aldehydes under microwave irradiation in the presence of a palladium catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides and phenyl derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazolo derivatives. The compound has been tested against various cancer cell lines, yielding promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Growth inhibition |
| NCI-H460 (Lung Cancer) | 42.30 | Apoptosis induction |
| SF-268 (Brain Cancer) | 12.50 | Cell cycle arrest |
These findings suggest that the compound may exert cytotoxic effects on tumor cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .
Anti-inflammatory Effects
The presence of methoxy groups in the structure enhances the compound's ability to modulate inflammatory pathways. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A variety of studies have explored the efficacy of pyrazolo derivatives. Below is a summary table highlighting key research findings:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |
| Wei et al. | A549 | 26 | Growth inhibition |
| Zheng et al. | A549 | Not specified | Apoptosis induction |
These studies collectively demonstrate the potential of this compound class in cancer therapy and inflammation management .
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways that are critical for cell survival and proliferation .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table summarizes key structural analogs and their substituent differences:
Conformational and Crystallographic Insights
- Target Compound vs. Phenethyl Analog: The phenethyl-substituted analog () exhibits a screw-boat conformation in the six-membered heterocyclic ring, with dihedral angles of 16.05° (phenyl/pyrazole) and 84.84° (dimethoxyphenyl/pyrazole).
- Crystal Packing : Weak intermolecular C–H⋯O and C–H⋯π interactions stabilize the crystal lattice in analogs, suggesting common solid-state stability mechanisms across this class .
Physicochemical Properties
- Solubility : The 3,4-dimethoxyphenyl group in the target compound offers moderate solubility compared to polar analogs (e.g., hydroxymethyl in ). Oxazole-containing derivatives () may exhibit reduced solubility due to increased hydrophobicity .
- Lipophilicity : Phenethyl-substituted analogs () are more lipophilic than benzyl-substituted derivatives, which could enhance membrane permeability but reduce aqueous solubility .
Biological Activity
5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic implications.
The compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance biological efficacy. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A review indicated that pyrazole derivatives exhibit inhibitory activity against key oncogenic proteins such as BRAF(V600E) and EGFR .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Pyrazole Derivative | A549 (Lung) | 12.3 |
| Similar Pyrazole Derivative | SK-MEL-2 (Skin) | 15.7 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined through experimental studies.
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that pyrazole derivatives may also possess neuroprotective effects. Research has indicated that certain compounds can promote neuronal survival and potentially mitigate neurodegenerative processes by acting on adenosine receptors (A1R and A2AR) . This dual action makes them promising candidates for further development in treating conditions like Alzheimer's disease.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives in combination with doxorubicin. The results indicated a synergistic effect that enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination treatment showed improved efficacy compared to doxorubicin alone, suggesting that these pyrazole derivatives could be integrated into multi-drug regimens for more effective cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the pyrazole ring significantly influence their pharmacological profiles. For instance, the presence of electron-donating groups like methoxy enhances anticancer activity, while halogen substitutions can improve binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
